N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein interactions. The structure consists of a thiazole ring linked to a biphenyl moiety and a phenoxybenzamide group, which may influence its pharmacological properties.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, where it is listed under specific catalog numbers for research purposes. It is often used in studies related to drug discovery and development due to its unique structural features that may interact with biological targets .
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide can be classified as:
The synthesis of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide involves several key steps that typically include:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in the available literature .
Key structural data include:
The compound's structure features a thiazole ring that contributes to its biological activity and a biphenyl group that may enhance lipophilicity and binding affinity to target proteins .
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide has been evaluated for its reactivity in various chemical environments. Potential reactions include:
Technical details such as reaction rates and conditions are critical for understanding its stability and reactivity but are not fully elaborated in the current literature .
The mechanism of action for N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide primarily revolves around its role as an inhibitor of anti-apoptotic proteins such as Bcl-2. The compound likely binds to the hydrophobic groove of these proteins, disrupting their function and promoting apoptosis in cancer cells.
The binding affinity and specificity towards target proteins can be assessed through various biochemical assays, including:
Data on binding affinities and IC50 values would provide insight into its potential therapeutic applications but are not comprehensively available at this time .
Key chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry are essential for confirming purity and structural integrity but specific results are not provided in current sources .
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide has potential applications in:
Its unique structure makes it a valuable candidate for further exploration in drug design and development initiatives focused on targeting specific cellular pathways involved in disease progression .
N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a synthetically engineered small molecule featuring a terphenyl-thiazole core. Its design integrates three pharmacophoric elements:
This scaffold aligns with kinase inhibitor paradigms, where biphenyl systems exhibit affinity for ATP-binding sites. For example, PubChem entries (CID 71511817, CID 69167) confirm biphenyl derivatives' prevalence in bioactive compounds targeting enzymatic domains [1] [2]. The compound’s molecular weight (~481.57 g/mol) and calculated logP (~5.2) suggest cell membrane permeability, adhering to Lipinski’s guidelines for drug-like properties.
Synthetic routes typically involve:
This compound belongs to a class of heterocyclic biphenyl derivatives with validated kinase inhibition. Key analogs and their activities include:
Table 1: Structural Analogs Targeting Kinase Domains
Analog Core Structure | Target Kinase | PDB Code | Affinity (nM) | Primary Application |
---|---|---|---|---|
Vinyl purine template | ABL1/Src | 3kfa | 25 | Chronic myeloid leukemia [3] |
PPY-A | ABL1/T315I mutant | 2z60 | 9 | Overcoming imatinib resistance [3] |
AP24534 | Pan-BCR-ABL | 3ik3 | 2 | T315I mutant inhibition [3] |
Bosutinib | ABL1 | 3ue4 | 1.1 | Second-line CML therapy [3] |
The biphenyl-thiazole motif in N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide mirrors DFG-out inhibitors (e.g., PDB 3oxz, 3oy3) that stabilize inactive kinase conformations [3]. Its phenoxybenzamide group is structurally congruent with inhibitors like SBI-0206965 (PDB 6bx6), which allosterically modulates AMPKα2 [3].
Mechanistically, these analogs inhibit phosphorylation via:
Three compelling reasons justify focused research on this compound:
Unmet Needs in Kinase TherapeuticsResistance mutations (e.g., ABL1-T315I) evade >90% of clinical kinase inhibitors [3]. This compound’s bulky tert-phenyl group may sterically hinder mutant residue access, analogous to asciminib’s successful "STAMP" inhibition (PDB 5mo4) [3].
Binding Characterization AdvancementsModern techniques like micro-X-ray fluorescence (μ-XRF) enable binding affinity quantification without molecular tags that distort pharmacodynamics [5]. This permits accurate determination of the compound’s Ka for targets like ABL1 or Src-family kinases.
Scaffold VersatilityThe compound’s synthetic tractability allows:
Table 2: Potential Kinase Targets Based on Structural Congruence
Kinase Domain | Representative Inhibitor (PDB) | This Compound’s Targetability Evidence |
---|---|---|
ABL1 | Imatinib (6hd4) | Shared biphenyl pharmacophore [3] |
AMPKα2 | SBI-0206965 (6bx6) | Phenoxybenzamide similarity [3] |
SRC | Bosutinib (3ue4) | Thiazole-mediated H-bonding [3] |
This molecule’s capacity to address persistent challenges in oncological kinase regulation underscores its investigational imperative. Future work should prioritize crystallographic validation (e.g., co-crystallization with ABL1) and selectivity profiling across the kinome.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1